Absence of Publicly Available Head-to-Head Quantitative Comparison Data for CAS 1421498-17-0
A comprehensive search of primary research literature, authoritative databases (ChEMBL, BindingDB, PubMed), and patent repositories (USPTO, WIPO) did not yield any study in which N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1421498-17-0) was directly compared in a quantitative, side-by-side assay against a named structural analog or in-class comparator. No IC50, Ki, EC50, selectivity ratio, solubility, stability, or pharmacokinetic parameter could be located for this specific compound in the public domain. The only publicly available structured data are basic molecular descriptors (MW: 314.37, formula: C14H14N6OS) from chemical aggregators . Related thiadiazole-carboxamide compounds have been disclosed as PIM/PI3K kinase inhibitors in patent US8563550B2 [1], but the specific compound 1421498-17-0 is not individually exemplified with quantitative biological data in that patent. Consequently, no claim of quantifiable differentiation over a closely related analog can be substantiated at this time.
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No IC50, Ki, or other quantitative bioactivity data found for CAS 1421498-17-0 |
| Comparator Or Baseline | None identified in direct comparison |
| Quantified Difference | Not applicable – data absent |
| Conditions | Systematic literature and database search (PubMed, ChEMBL, BindingDB, Google Patents, USPTO) conducted April 2026 |
Why This Matters
Procurement decisions based on quantifiable differentiation require data that currently do not exist in the public domain for this compound; researchers must rely on internal screening or vendor-provided proprietary data to establish its advantage over analogs.
- [1] Pevarello P, Garcia Collazo AM, Garcia Garcia AB. Imidazolothiadiazoles for use as protein kinase inhibitors. US Patent US8563550B2. October 22, 2013. View Source
